molecular formula C20H14ClNO3 B3127445 2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one CAS No. 338415-34-2

2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one

Cat. No. B3127445
CAS RN: 338415-34-2
M. Wt: 351.8 g/mol
InChI Key: FEEXRBCETWKRDZ-JJFYIABZSA-N
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Description

The compound “2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzoebenzofuran-1-one” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Antimicrobial Applications of Benzofuran Benzofuran and its derivatives, such as 2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one, have been recognized for their significant antimicrobial properties. The unique structural features and wide array of biological activities of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. Benzofuran derivatives, including psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases like cancer or psoriasis. The antimicrobial activity of benzofurans is extensively investigated against several bacterial (Gram-positive and Gram-negative) and fungal microorganisms, often showing promising results compared to reference antibiotic drugs. These findings indicate the potential of benzofuran derivatives as effective antimicrobial agents (Hiremathad et al., 2015), (Abbas & Dawood, 2022).

Tumor Specificity and Keratinocyte Toxicity Research focusing on tumor specificity and keratinocyte toxicity has highlighted the therapeutic effects of certain benzofuran derivatives on human oral squamous cell carcinoma (OSCC), while minimizing cytotoxicity in normal oral keratinocytes. These findings suggest the potential for developing new types of anticancer drugs with reduced keratinocyte toxicity from benzofuran derivatives (Sugita et al., 2017).

Bioactive Properties and Drug Prospects Benzofuran compounds exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential natural drug lead compounds. The discovery of novel benzofuran derivatives with activities such as anti-hepatitis C virus and as anticancer agents highlights the significance of benzofuran derivatives in pharmaceutical research (Miao et al., 2019).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Therefore, it is likely that future research will continue to explore the therapeutic potential of benzofuran derivatives, including “2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzoebenzofuran-1-one”.

properties

IUPAC Name

2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO3/c21-15-8-5-13(6-9-15)12-24-22-11-18-20(23)19-16-4-2-1-3-14(16)7-10-17(19)25-18/h1-11,18H,12H2/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEXRBCETWKRDZ-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(O3)C=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(O3)/C=N\OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one
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2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one

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